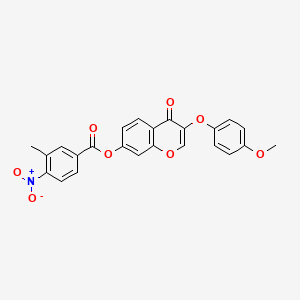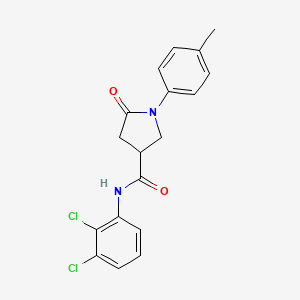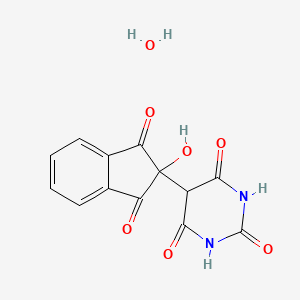
sodium 3-methyl-5-phenyl-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-5-phenyl-2,4-pentadienoate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a yellowish powder that is soluble in water and has a molecular weight of 214.22 g/mol.
Mécanisme D'action
The mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have a number of biochemical and physiological effects. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied, so there is a lot of information available on its properties and potential applications. However, one of the limitations of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it can be toxic in high doses, so care must be taken when handling and using it.
Orientations Futures
There are a number of potential future directions for research on sodium 3-methyl-5-phenyl-2,4-pentadienoate. One area of research could be the development of new drugs based on sodium 3-methyl-5-phenyl-2,4-pentadienoate. Another area of research could be the study of the potential applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate and how it interacts with different enzymes and proteins in the body.
Méthodes De Synthèse
Sodium 3-methyl-5-phenyl-2,4-pentadienoate can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of benzaldehyde and methyl acetoacetate in the presence of a strong base, such as sodium hydroxide. The Knoevenagel reaction involves the reaction of benzaldehyde and malonic acid in the presence of a strong base, such as sodium hydroxide. Both methods yield sodium 3-methyl-5-phenyl-2,4-pentadienoate as a yellowish powder.
Applications De Recherche Scientifique
Sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied for its potential applications in scientific research. One of the most promising applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate is in the field of cancer research. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate has anti-cancer properties and can inhibit the growth of cancer cells. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2.Na/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11;/h2-9H,1H3,(H,13,14);/q;+1/p-1/b8-7+,10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXNXCJDYVHQP-PHIMWRIVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)

![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)

![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)
![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)